![molecular formula C17H20N2O6 B15317394 [2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)
[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines the structural features of adamantane and nitrofuran Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while nitrofuran is a class of compounds known for their antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves the following steps:
Formation of Adamantane Derivative: The adamantane framework is constructed through total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues.
Carbamoylation: The adamantane derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Coupling with Nitrofuran: The final step involves coupling the carbamoylated adamantane with 5-nitrofuran-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Reduction: The nitrofuran ring can be reduced to form amine derivatives.
Substitution: The adamantane framework can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the adamantane framework.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the adamantane framework.
Aplicaciones Científicas De Investigación
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Investigated for its potential use as an antibiotic or antiviral agent.
Mecanismo De Acción
The mechanism of action of [(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves the activation of the nitrofuran moiety. In bacterial cells, nitrofuran compounds are activated via reduction by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . The adamantane framework may enhance the stability and delivery of the compound to the target site.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane Derivatives: Compounds such as 1,3-dehydroadamantane and other substituted adamantanes.
Nitrofuran Derivatives: Compounds like nitrofurantoin and nitrofurazone.
Uniqueness
[(adamantan-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to the combination of the adamantane and nitrofuran moieties, which may confer enhanced stability, bioavailability, and antimicrobial activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H20N2O6 |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
[2-(1-adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c20-14(9-24-16(21)13-1-2-15(25-13)19(22)23)18-17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,10-12H,3-9H2,(H,18,20) |
Clave InChI |
NZZSASYPSJNFGL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Solubilidad |
>52.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


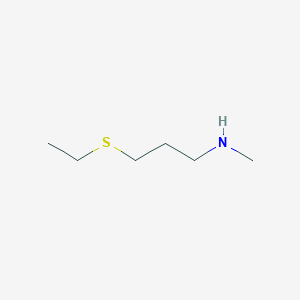
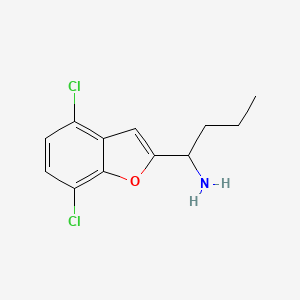
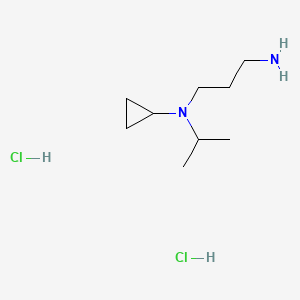
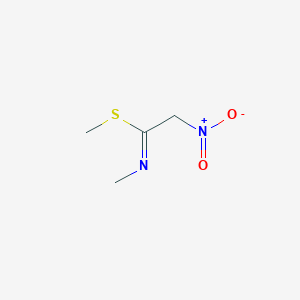
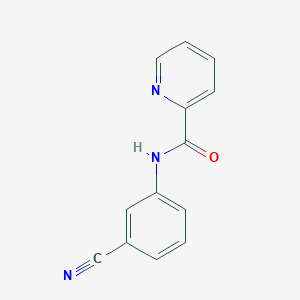
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
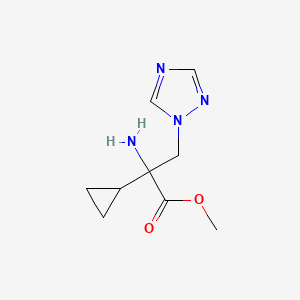
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
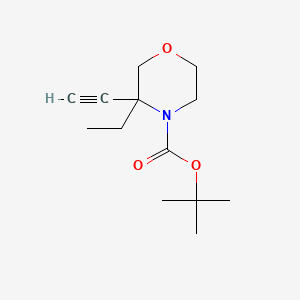
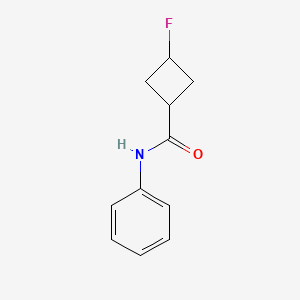
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)

